3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Catalog No.
S12498704
CAS No.
478252-65-2
M.F
C24H19N7O4
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)...

CAS Number

478252-65-2

Product Name

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

Molecular Formula

C24H19N7O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C24H19N7O4/c1-29-21-20(22(32)27-24(29)33)30(14-17-9-5-8-16-7-2-3-11-19(16)17)23(26-21)28-25-13-15-6-4-10-18(12-15)31(34)35/h2-13H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+

InChI Key

AQZRVUMDZVMXNR-DHRITJCHSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

3-Nitrobenzaldehyde, with the chemical formula C₇H₅N₁O₃, is an organic compound characterized by a nitro group (–NO₂) meta-substituted to the aldehyde (–CHO) on a benzene ring. This compound is primarily produced through the nitration of benzaldehyde using nitric acid, yielding a mixture of isomers with approximately 72% of the meta isomer, which is 3-nitrobenzaldehyde . It appears as a solid that can range in color from white to orange to green, with a melting point between 55°C and 59°C and a boiling point around 114°C at reduced pressure .

Due to its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives depending on the nucleophile used.
  • Reduction Reactions: The nitro group can be selectively reduced to amine or hydroxyl derivatives, allowing for further functionalization.
  • Condensation Reactions: It can react with hydrazines to form hydrazones, which are significant in synthetic organic chemistry.

The primary reaction for its synthesis can be summarized as follows:

Benzaldehyde+Nitric Acid3 Nitrobenzaldehyde+Water\text{Benzaldehyde}+\text{Nitric Acid}\rightarrow \text{3 Nitrobenzaldehyde}+\text{Water}

3-Nitrobenzaldehyde exhibits notable biological activities. It has been studied for its potential antitubercular properties, acting as a precursor in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of 3-nitrobenzaldehyde may possess antibacterial and antifungal activities, making it a compound of interest in medicinal chemistry .

The synthesis of 3-nitrobenzaldehyde typically involves:

  • Nitration of Benzaldehyde: Benzaldehyde is treated with a mixture of concentrated nitric and sulfuric acids. This process yields 3-nitrobenzaldehyde predominantly due to the meta-directing nature of the nitro group.
  • Purification: The crude product is then purified through recrystallization or distillation methods to obtain high-purity 3-nitrobenzaldehyde .
  • Alternative Methods: Other methods may involve starting from nitrotoluene derivatives or through multi-step organic syntheses that incorporate additional functional groups.

3-Nitrobenzaldehyde serves multiple applications across various fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of drugs such as Tipranavir, an antiretroviral medication used in HIV treatment .
  • Chemical Manufacturing: Utilized in producing dyes, plastic additives, and other organic compounds.
  • Research: It is employed in academic and industrial research settings for developing new chemical entities and studying reaction mechanisms.

Studies on the interactions of 3-nitrobenzaldehyde with biological systems have shown its potential effects on cellular pathways. For instance, its derivatives have been evaluated for their activity against various bacterial strains and fungi. These studies often involve assessing the compound's efficacy and mechanism of action through biochemical assays and molecular docking studies .

In comparing 3-nitrobenzaldehyde with similar compounds, several notable analogs emerge:

Compound NameStructure TypeUnique Features
BenzaldehydeAromatic AldehydeBaseline compound without nitro substitution
2-NitrobenzaldehydeIsomeric AldehydeNitro group ortho to aldehyde
4-NitrobenzaldehydeIsomeric AldehydeNitro group para to aldehyde
3-Methyl-4-nitrobenzaldehydeMethyl-substituted IsomerAdditional methyl group affecting reactivity

Uniqueness of 3-Nitrobenzaldehyde:

  • The meta position of the nitro group relative to the aldehyde distinguishes it from other nitrobenzaldehydes, influencing its chemical reactivity and biological activity.
  • Its role as a precursor in pharmaceutical synthesis highlights its significance compared to other similar compounds that may not possess such utility.

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.14985211 g/mol

Monoisotopic Mass

469.14985211 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-09

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